molecular formula C25H17ClN6S B286772 3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286772
M. Wt: 469 g/mol
InChI Key: MQIKNYZIWNORTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been found to possess diverse biological activities. The synthesis of this compound is of interest to researchers due to its potential applications in the fields of medicine, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the body. For example, studies have shown that this compound inhibits the activity of certain enzymes and receptors involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation in animal models. However, further studies are needed to fully understand the effects of this compound on different biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This compound has been found to exhibit various effects on different biological systems, making it a potential candidate for research in different fields. However, one limitation is the lack of information on the toxicity and safety of this compound. Further studies are needed to evaluate the potential risks associated with its use.

Future Directions

There are several future directions for research on 3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its use in agriculture, such as in the development of new pesticides or herbicides. Additionally, further studies are needed to evaluate the toxicity and safety of this compound, as well as to optimize its synthesis and improve its biological activity.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzylamine with 1,5-diphenyl-1H-pyrazol-4-carboxylic acid hydrazide in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 2-chloro-1,3-thiazole-5-carbonyl chloride to yield the final product. Other methods involve the use of different reagents and conditions.

Scientific Research Applications

3-(4-chlorobenzyl)-6-(1,5-diphenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess various biological activities, making it a potential candidate for scientific research. Studies have shown that this compound exhibits anticancer, antifungal, antimicrobial, anti-inflammatory, and anticonvulsant activities. It has also been found to inhibit the growth of certain bacteria and fungi.

properties

Molecular Formula

C25H17ClN6S

Molecular Weight

469 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(1,5-diphenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H17ClN6S/c26-19-13-11-17(12-14-19)15-22-28-29-25-32(22)30-24(33-25)21-16-27-31(20-9-5-2-6-10-20)23(21)18-7-3-1-4-8-18/h1-14,16H,15H2

InChI Key

MQIKNYZIWNORTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN5C(=NN=C5S4)CC6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN5C(=NN=C5S4)CC6=CC=C(C=C6)Cl

Origin of Product

United States

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